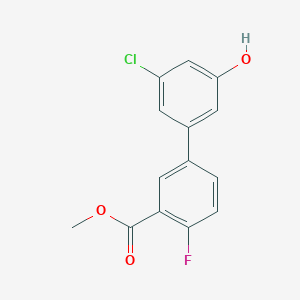
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% (4-CPCPCP) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments and scientific research. 4-CPCPCP is an aromatic compound with a molecular formula of C13H10Cl2NO2. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 4-CPCPCP has been used in a variety of applications, including as an intermediate for the synthesis of other compounds, as a reagent for the modification of other compounds, and as a catalyst for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is not yet fully understood. It is believed that 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% acts as a catalyst for various chemical reactions by forming a complex with the reactants. This complex then facilitates the reaction by lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% are not yet fully understood. However, it is believed that 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% may have an effect on the activity of certain enzymes in the body. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% may have an effect on the metabolism of certain compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high yield and purity. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and has a tendency to decompose at higher temperatures. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%. First, further research is needed to understand the mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% and its biochemical and physiological effects. Second, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used as a catalyst for the synthesis of other compounds. Third, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used in the development of new drugs or drug delivery systems. Fourth, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used in the development of new materials, such as polymers or composites. Finally, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used as a reagent for the modification of other compounds.
Métodos De Síntesis
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is synthesized through a multi-step process involving the condensation of 4-chlorophenol and 3-chloro-4-carbamoylphenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is conducted at a temperature of 80-90°C. The reaction is then followed by the addition of a base, such as sodium hydroxide, to neutralize the acid. The reaction is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the modification of other compounds, such as the synthesis of 2-chloro-4-carbamoylphenol. It has also been used as a catalyst for various chemical reactions, such as the condensation of aldehydes and amines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in the synthesis of other compounds, such as 4-chloro-2-methylphenol.
Propiedades
IUPAC Name |
2-chloro-5-(3-chloro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJASFQEASTRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686131 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261956-70-0 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














